molecular formula C17H13Cl3FNO2 B2564599 (2-Chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone CAS No. 1421480-97-8

(2-Chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone

Cat. No.: B2564599
CAS No.: 1421480-97-8
M. Wt: 388.64
InChI Key: BNANIIJXKJTFFC-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone , often referred to as CFDMM , is a synthetic organic compound. Its chemical structure combines a chloro-fluoro-substituted phenyl ring with a morpholine moiety. The compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities .


Synthesis Analysis

The synthesis of CFDMM involves several steps. One common approach is the reaction of 2-chloro-4-fluorophenol with 2-(3,5-dichlorophenyl)morpholine in the presence of suitable reagents and catalysts. The resulting product is CFDMM, characterized by its distinct chemical structure .


Molecular Structure Analysis

The molecular formula of CFDMM is C₁₅H₁₀Cl₃FNO₂ , and its molecular weight is approximately 371.6 g/mol . The compound exhibits a planar geometry due to the conjugation of the phenyl rings and the morpholine group. The chlorine and fluorine atoms contribute to its polarity and reactivity .


Chemical Reactions Analysis

CFDMM can participate in various chemical reactions, including electrophilic substitutions on the phenyl rings. Its reactivity is influenced by the electron-donating and withdrawing groups present in its structure. Researchers have explored its potential as a precursor for the synthesis of other bioactive compounds .


Physical and Chemical Properties Analysis

  • Polarity : Moderately polar due to chlorine and fluorine substituents .

Safety and Hazards

  • Health Risks : Avoid skin contact, inhalation, and ingestion. Refer to safety data sheets for detailed precautions .

Future Directions

Researchers should explore the pharmacological potential of CFDMM further. Investigate its interactions with cellular receptors, evaluate its therapeutic applications, and assess its safety profile. Additionally, structural modifications could lead to novel derivatives with enhanced biological activities .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3FNO2/c18-11-5-10(6-12(19)7-11)16-9-22(3-4-24-16)17(23)14-2-1-13(21)8-15(14)20/h1-2,5-8,16H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNANIIJXKJTFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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